molecular formula C19H25N5O B5488633 3-pyridinyl[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinyl]methanone

3-pyridinyl[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinyl]methanone

Cat. No.: B5488633
M. Wt: 339.4 g/mol
InChI Key: GJXBPUHALURRBB-UHFFFAOYSA-N
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Description

The compound “3-pyridinyl[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinyl]methanone” is a complex organic molecule. It contains a pyridine ring, a tetrahydro-pyrazolo-diazepine ring, and a piperidine ring . These types of structures are often found in medicinal chemistry and drug design .


Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine carboxylates starts with the alkylation of Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The pyridine, tetrahydro-pyrazolo-diazepine, and piperidine rings are key structural elements .


Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from similar compounds. For example, the free N-terminal of the diazepine underwent smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry and drug design, given the valuable scaffolds it provides .

Properties

IUPAC Name

pyridin-3-yl-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c25-19(15-4-1-6-20-11-15)16-5-2-8-23(13-16)14-17-10-18-12-21-7-3-9-24(18)22-17/h1,4,6,10-11,16,21H,2-3,5,7-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXBPUHALURRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NN3CCCNCC3=C2)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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